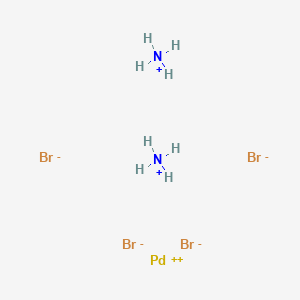
Muramic acid-6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muramic acid-6-phosphate is a molecule that is found in bacterial cell walls. It is a derivative of N-acetylmuramic acid, which is a component of peptidoglycan. Muramic acid-6-phosphate has been studied extensively for its potential use in scientific research applications. In
Mecanismo De Acción
The mechanism of action of muramic acid-6-phosphate is not fully understood. However, it is known to interact with a number of different proteins and enzymes in bacterial cells. For example, it has been shown to bind to the enzyme MurNAc-6-phosphate etherase, as well as to the transcriptional regulator MraZ.
Biochemical and Physiological Effects:
Muramic acid-6-phosphate has a number of biochemical and physiological effects. It is an important component of bacterial cell walls, and is essential for their structural integrity. It has also been shown to play a role in regulating bacterial cell division and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using muramic acid-6-phosphate in lab experiments is its specificity for bacterial cells. This makes it a useful tool for studying bacterial cell wall biosynthesis and other bacterial processes. However, its use is limited by the fact that it is only found in bacterial cells, and cannot be used to study eukaryotic cells.
Direcciones Futuras
There are many potential future directions for research on muramic acid-6-phosphate. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the study of its interactions with other proteins and enzymes in bacterial cells. Finally, there is potential for the development of new drugs or therapies based on the biochemical and physiological effects of muramic acid-6-phosphate.
Métodos De Síntesis
Muramic acid-6-phosphate can be synthesized through a number of different methods. One common method involves the use of N-acetylmuramic acid as a starting material. This compound is first converted to the corresponding lactone, which is then reacted with phosphoric acid to form muramic acid-6-phosphate. Other methods involve the use of different starting materials, such as N-acetylglucosamine.
Aplicaciones Científicas De Investigación
Muramic acid-6-phosphate has been used in a number of scientific research applications. One of the most common uses is as a substrate for the enzyme MurNAc-6-phosphate etherase. This enzyme catalyzes the conversion of muramic acid-6-phosphate to N-acetylmuramic acid, which is an important component of bacterial cell walls. Muramic acid-6-phosphate has also been used as a tool for studying the biosynthesis of peptidoglycan.
Propiedades
Número CAS |
15454-37-2 |
|---|---|
Nombre del producto |
Muramic acid-6-phosphate |
Fórmula molecular |
C9H18NO10P |
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H18NO10P/c1-3(8(12)13)19-7-5(10)9(14)20-4(6(7)11)2-18-21(15,16)17/h3-7,9,11,14H,2,10H2,1H3,(H,12,13)(H2,15,16,17)/t3?,4-,5-,6-,7-,9+/m1/s1 |
Clave InChI |
FJABMBOKQGQIII-KDBDHQKJSA-N |
SMILES isomérico |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)O)O)N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
SMILES canónico |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Sinónimos |
muramic acid-6-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




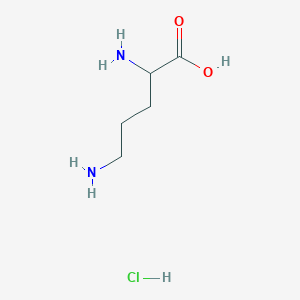

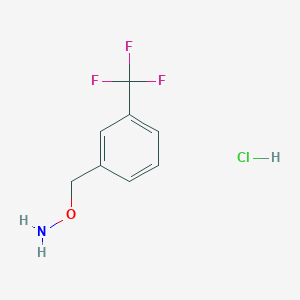
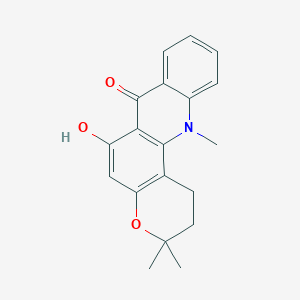


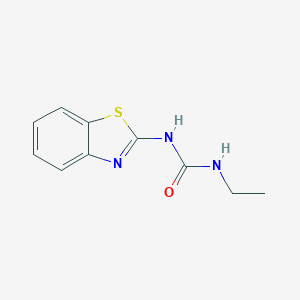
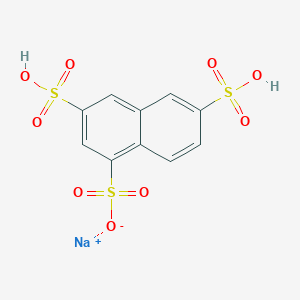
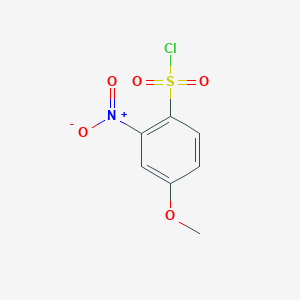
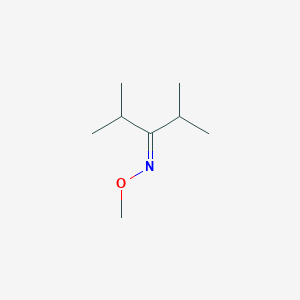

![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
